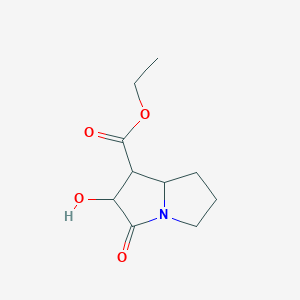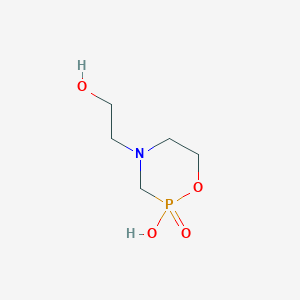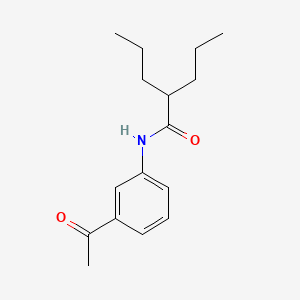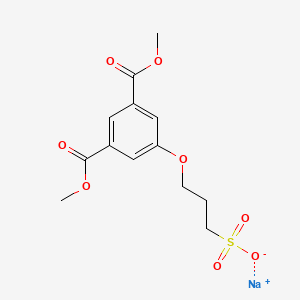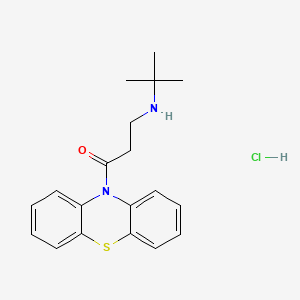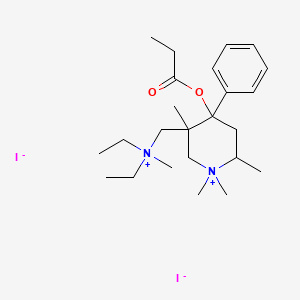
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their stability and versatility in various chemical reactions. The presence of multiple functional groups in its structure makes it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidinium Ring: The piperidinium ring is formed through a cyclization reaction involving a suitable precursor, such as a diethylmethylammonium salt.
Functionalization: The introduction of the phenyl and propionyloxy groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diiodide groups can be replaced with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Applications De Recherche Scientifique
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidinium Salts: These compounds have a similar structure but with a five-membered ring instead of a six-membered piperidinium ring.
Quinuclidinium Salts: These compounds feature a bicyclic structure, providing different reactivity and stability profiles.
Ammonium Salts: These are simpler analogs with a single nitrogen atom, lacking the complexity and functionality of piperidinium salts.
Uniqueness
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Propriétés
Numéro CAS |
28866-36-6 |
|---|---|
Formule moléculaire |
C24H42I2N2O2 |
Poids moléculaire |
644.4 g/mol |
Nom IUPAC |
diethyl-methyl-[(1,1,3,6-tetramethyl-4-phenyl-4-propanoyloxypiperidin-1-ium-3-yl)methyl]azanium;diiodide |
InChI |
InChI=1S/C24H42N2O2.2HI/c1-9-22(27)28-24(21-15-13-12-14-16-21)17-20(4)25(6,7)18-23(24,5)19-26(8,10-2)11-3;;/h12-16,20H,9-11,17-19H2,1-8H3;2*1H/q+2;;/p-2 |
Clé InChI |
RTBWQBGCWSUVSX-UHFFFAOYSA-L |
SMILES canonique |
CCC(=O)OC1(CC([N+](CC1(C)C[N+](C)(CC)CC)(C)C)C)C2=CC=CC=C2.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


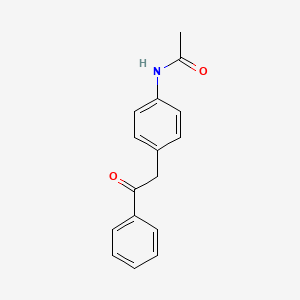
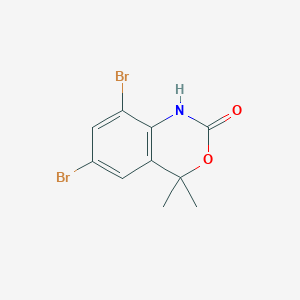
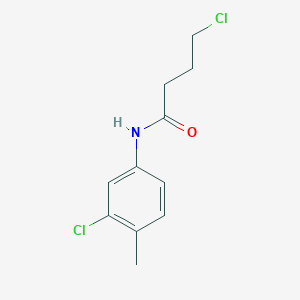
![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)

